molecular formula C14H11N3O4 B11845225 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one

3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11845225
M. Wt: 285.25 g/mol
InChI Key: XHPVUPLVVARPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and pyrano groups in its structure imparts unique chemical properties that make it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring, followed by further cyclization to form the pyrano ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3,4-Dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyrano-pyrazole core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

3,4-Dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one is unique due to its specific substitution pattern and the presence of both nitro and pyrano groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C14H11N3O4/c1-8-7-12(18)21-14-13(8)9(2)15-16(14)10-3-5-11(6-4-10)17(19)20/h3-7H,1-2H3

InChI Key

XHPVUPLVVARPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.